molecular formula C15H13N3O4 B5112680 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone

4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone

Cat. No. B5112680
M. Wt: 299.28 g/mol
InChI Key: QCGLQQMBLBWELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as FMNQ, is a synthetic compound that has been studied for its potential use in scientific research. This molecule has a unique chemical structure that makes it a promising candidate for various applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. These effects may contribute to the anti-tumor and anti-inflammatory properties of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone.

Advantages and Limitations for Lab Experiments

4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities with high purity. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to be stable under a variety of conditions, which makes it a useful tool for studying the effects of ROS on cellular components. However, one limitation of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is that it requires exposure to light in order to generate ROS, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the development of new cancer treatments and anti-inflammatory drugs based on 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone and its effects on cellular components. Finally, there is potential for the use of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone as a photosensitizer in photodynamic therapy, which may have applications in the treatment of various types of cancer.

Synthesis Methods

The synthesis of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone involves several steps, including the reaction of 2-furaldehyde with methylamine to form 2-(methylamino)furan. This compound is then reacted with nitroethane to form 4-(2-furylmethyl)-1-nitro-2-(methylamino)butene. Finally, this intermediate is cyclized to form 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. The overall yield of this synthesis method is moderate, but the purity of the final product is high.

Scientific Research Applications

4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. This molecule has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer treatments and anti-inflammatory drugs. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have potential as a photosensitizer for use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to destroy cancer cells.

properties

IUPAC Name

4-(furan-2-ylmethylamino)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-17-12-7-3-2-6-11(12)13(14(15(17)19)18(20)21)16-9-10-5-4-8-22-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGLQQMBLBWELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(furan-2-ylmethyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one

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